9-ethyl-8-methyl-2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
9-ethyl-8-methyl-2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound It features a unique structure that combines multiple functional groups, making it a subject of interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-8-methyl-2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, starting from readily available precursors
Formation of the Core Structure: The core structure can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The ethyl and methyl groups can be introduced via alkylation reactions using alkyl halides in the presence of a base.
Attachment of Pyrazolyl Moiety: The final step involves the coupling of the pyrazolyl moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolyl moiety, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the biological activity of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
9-ethyl-8-methyl-2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for its efficacy in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-ethyl-8-methyl-2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Pyrazolyl Derivatives: Compounds featuring the pyrazolyl moiety with various functional groups.
Uniqueness
The uniqueness of 9-ethyl-8-methyl-2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H17N7O2S |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
12-ethyl-11-methyl-4-[2-(5-methyl-3-nitropyrazol-1-yl)ethyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C16H17N7O2S/c1-4-11-10(3)26-16-14(11)15-18-12(19-22(15)8-17-16)5-6-21-9(2)7-13(20-21)23(24)25/h7-8H,4-6H2,1-3H3 |
InChI Key |
FYNGSADFMYMMRL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C3=NC(=NN3C=N2)CCN4C(=CC(=N4)[N+](=O)[O-])C)C |
Origin of Product |
United States |
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